molecular formula C22H29N5O5S B2426129 Ethyl 4-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 869343-93-1

Ethyl 4-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2426129
CAS No.: 869343-93-1
M. Wt: 475.56
InChI Key: PRVDOOAYNWOXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H29N5O5S and its molecular weight is 475.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-[(4-ethoxy-3-methoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O5S/c1-5-31-16-8-7-15(13-17(16)30-4)18(19-20(28)27-21(33-19)23-14(3)24-27)25-9-11-26(12-10-25)22(29)32-6-2/h7-8,13,18,28H,5-6,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVDOOAYNWOXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C(=O)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on current research findings.

1. Chemical Structure and Synthesis

The compound features a unique structure comprising a piperazine core substituted with various functional groups, including a thiazolo-triazole moiety and ethoxy and methoxy phenyl groups. The synthesis typically involves multi-step reactions that can include:

  • Formation of the thiazolo[3,2-b][1,2,4]triazole framework.
  • Alkylation reactions to introduce the ethoxy and methoxy groups.
  • Final coupling to form the piperazine carboxylate.

2.1 Antitumor Activity

Research indicates that derivatives of compounds containing the thiazolo[3,2-b][1,2,4]triazole structure exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines:

Cancer Type IC50 Value (µM) Reference
Breast Cancer (MDA-MB-468)10.5
Colon Cancer (HCT-116)6.2
Lung Cancer (A549)15.0

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanisms for the antitumor activity of this compound include:

  • Inhibition of Cell Proliferation : The compound appears to interfere with key signaling pathways involved in cell growth.
  • Induction of Apoptosis : Studies have shown increased markers of apoptosis in treated cancer cells.
  • Cell Cycle Arrest : The compound may cause cells to halt at specific phases of the cell cycle, preventing their division.

3. Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Thiazole Derivatives :
    • A series of thiazole derivatives were synthesized and screened against multiple cancer cell lines.
    • Results indicated a broad spectrum of activity with some derivatives showing IC50 values as low as 5 µM against ovarian cancer cells.
  • Clinical Relevance :
    • The National Cancer Institute has included similar compounds in their Developmental Therapeutics Program, emphasizing their potential as new anticancer agents.

4. Conclusion

This compound shows promising biological activity with potential applications in cancer therapy. Further studies are warranted to elucidate its precise mechanisms and optimize its efficacy for clinical use.

Q & A

Q. What are the critical steps and challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

  • Formation of the thiazolo-triazole core via cyclization reactions .
  • Alkylation to introduce ethoxy and methoxy groups on the phenyl ring .
  • Final coupling of the piperazine-carboxylate moiety . Methodological considerations : Optimize solvent choice (e.g., ethanol or DMF), temperature control (60–100°C), and catalyst selection (e.g., POCl₃ for phosphorylation). Purification via column chromatography is essential to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : Confirm connectivity of the piperazine, thiazolo-triazole, and substituted phenyl groups via 1H^1H- and 13C^{13}C-NMR chemical shifts .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with a methanol/water gradient .
  • Mass Spectrometry (MS) : Validate molecular weight (475.56 g/mol) via ESI-MS .

Q. How can researchers evaluate the compound’s solubility and stability for in vitro assays?

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy .
  • Stability : Perform accelerated degradation studies under light, heat (40–60°C), and varying pH conditions, monitored via HPLC .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?

  • Dose-response normalization : Use internal controls (e.g., reference inhibitors) to standardize assay conditions .
  • Target validation : Confirm binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Mechanistic redundancy checks : Combine genetic knockdown (siRNA) and pharmacological inhibition to validate target specificity .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

  • Core modifications : Replace the ethoxy group with halogens (e.g., fluorine) to enhance metabolic stability .
  • Piperazine substitution : Introduce bulky groups (e.g., tert-butyl) to modulate pharmacokinetics .
  • Thiazolo-triazole optimization : Explore bioisosteric replacements (e.g., oxadiazole) to reduce off-target effects .

Q. What computational methods are suitable for predicting this compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like 14-α-demethylase (PDB: 3LD6) .
  • Molecular dynamics (MD) simulations : Analyze binding stability over 100-ns trajectories in GROMACS .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with catalytic residues) using MOE .

Q. How can researchers address low yields in large-scale synthesis while maintaining purity?

  • Flow chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions .
  • Catalyst optimization : Screen palladium/copper catalysts for Suzuki-Miyaura coupling steps .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

Data Contradiction Analysis

Q. How should discrepancies between in vitro and in vivo efficacy data be investigated?

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS/MS .
  • CYP450 inhibition assays : Identify metabolic liabilities using human liver microsomes .
  • Toxicity screens : Evaluate hepatotoxicity and cardiotoxicity in zebrafish or rodent models .

Q. What experimental approaches can clarify conflicting reports on this compound’s mechanism of action?

  • Pathway-specific reporters : Use luciferase-based assays (e.g., NF-κB or AP-1) to quantify signaling modulation .
  • CRISPR-Cas9 screens : Identify genetic dependencies in resistant vs. sensitive cell lines .
  • Proteomic profiling : Perform phosphoproteomics or ubiquitinome analysis to map downstream effectors .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiazolo-triazole formationPOCl₃, DMF, 80°C65–70>90
Piperazine couplingEthyl chloroformate, K₂CO₃50–55>95
Final purificationSilica gel chromatography>95

Q. Table 2: Biological Activity Data

Assay TypeTargetIC₅₀ (μM)Model SystemReference
AnticancerMCF-7 cells12.3 ± 1.2Breast cancer cell line
Anti-inflammatoryNLRP3 inflammasome8.7 ± 0.9THP-1 macrophages
AntimicrobialS. aureus25.4 ± 2.1MIC assay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.